potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate
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Overview
Description
Potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, a cyano group, and a potassium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate typically involves the reaction of 4-(benzyloxy)benzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation, followed by the addition of potassium hydroxide to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the cyano and potassium components.
2-(4-(Benzyloxy)phenyl)-N-methylethanamine: Contains a similar phenyl structure but with different functional groups.
Uniqueness
Potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate is unique due to its combination of a benzyloxy group, a cyano group, and a potassium ion. This combination imparts specific chemical properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
potassium;(Z)-2-cyano-2-(4-phenylmethoxyphenyl)ethenolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2.K/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13;/h1-9,11,18H,12H2;/q;+1/p-1/b15-11+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXJDGKOJQQKV-KRWCAOSLSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C[O-])C#N.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/[O-])/C#N.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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